

# Hexaethyl Tetraphosphate: A Technical Guide to its Chemical Properties and Structure

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## Compound of Interest

Compound Name: Hexaethyl tetraphosphate

Cat. No.: B1221723

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## Introduction

**Hexaethyl tetraphosphate** (HETP) is an organophosphorus compound that gained prominence as a potent insecticide in the 1940s, notably as the active component in the commercial product Bladan.[1][2] Although its use has largely been superseded by other agents, HETP remains a significant molecule of interest for researchers studying organophosphate chemistry, toxicology, and the development of anticholinesterase agents. Commercial preparations of HETP are typically not pure substances but rather mixtures of ethyl polyphosphates, with tetraethyl pyrophosphate (TEPP) being a primary insecticidally active component.[2][3] It is crucial to note that pure **hexaethyl tetraphosphate** has not been isolated, and as such, some of its reported properties may reflect those of the technical-grade mixture.[1][2]

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **hexaethyl tetraphosphate**, intended for a scientific audience.

## Chemical and Physical Properties

**Hexaethyl tetraphosphate** is a hygroscopic, yellow to brown liquid at room temperature.[1][3] Commercial samples often appear as a yellow liquid.[3] The compound is miscible with water and a wide range of organic solvents, with the exception of simple hydrocarbons like kerosene.

[1] Upon contact with water, it hydrolyzes, and a 0.1% aqueous solution has a pH of 2.5, forming a strongly acidic solution that can corrode galvanized iron.[1]

**Table 1: Chemical Identifiers and Molecular Properties**

Property	Value	Source(s)
IUPAC Name	diethoxyphosphoryl [diethoxyphosphoryloxy(ethoxy )phosphoryl] ethyl phosphate	[3]
Other Names	HETP, Ethyl tetraphosphate, Bladan Base	[1]
CAS Number	757-58-4	[1]
Molecular Formula	C <sub>12</sub> H <sub>30</sub> O <sub>13</sub> P <sub>4</sub>	[3]
Molecular Weight	506.25 g/mol	[3]
Canonical SMILES	CCOP(=O)(OCC)OP(=O) (OCC)OP(=O)(OCC)OP(=O) (OCC)OCC	[4]
InChI Key	DAJYZXUXDOSMCG- UHFFFAOYSA-N	[4]

**Table 2: Physical Properties**

Property	Value	Source(s)
Appearance	Yellow to brown, hygroscopic liquid	[1][3]
Melting Point	-40 °C (-40 °F; 233 K)	[1]
Boiling Point	150 °C (decomposes)	[3]
Density	1.26 - 1.28 g/cm <sup>3</sup> at 25 °C/4 °C	[3]
Solubility in water	Miscible	[1]
Solubility in other solvents	Soluble in most organic solvents; insoluble in kerosene	[1]
Refractive Index (nD)	1.443	[1]

## Chemical Structure

The chemical structure of **hexaethyl tetraphosphate** is characterized by a chain of four phosphate groups linked by pyrophosphate bonds, with six ethyl ester groups. The molecule contains three reactive pyrophosphate bonds, which are the sites of its high reactivity and are susceptible to hydrolysis.[1] The presence of two chiral centers means that **hexaethyl tetraphosphate** can exist as two diastereomers: a meso form and a pair of enantiomers (dl-isomers).[1]

Caption: Chemical structure of **hexaethyl tetraphosphate**.

## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of pure **hexaethyl tetraphosphate** are scarce in the literature, likely due to its instability.[1] However, the following outlines the general procedures for its synthesis based on available information.

## Synthesis of Hexaethyl Tetraphosphate (Schrader Process)

This method, known as the Schrader process, involves the reaction of triethyl phosphate with phosphorus oxychloride.[1]

Materials:

- Triethyl phosphate ((C<sub>2</sub>H<sub>5</sub>)<sub>3</sub>PO<sub>4</sub>)
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Catalyst (optional): Nickel, cobalt, or manganese as metallic powders or soluble acetates (e.g., nickel acetate at 0.3% w/w).[2]

Procedure (Uncatalyzed):

- Mix triethyl phosphate and phosphorus oxychloride in a molar ratio of approximately 3:1.
- Heat the reaction mixture to 140 °C.
- Maintain this temperature for the duration of the reaction, which is approximately 67 minutes for the uncatalyzed reaction.[1]
- The reaction is considered complete when the inorganic chloride content, derived from the consumed phosphorus oxychloride, decreases to less than 0.1 gram per liter.

Procedure (Catalyzed):

- The addition of a catalyst, such as 0.3% w/w nickel acetate, can reduce the reaction time significantly (e.g., to 37 minutes at 140 °C).[2]
- The optimal temperature for the synthesis of **hexaethyl tetraphosphate** is 140 °C.[2]

The reaction equation is as follows:  $\text{POCl}_3 + 3(\text{C}_2\text{H}_5)_3\text{PO}_4 \rightarrow (\text{C}_2\text{H}_5)_6\text{P}_4\text{O}_{13} + 3\text{C}_2\text{H}_5\text{Cl}$ [1]

Another reported method for producing mixtures containing **hexaethyl tetraphosphate** involves heating diethyl ether and phosphorus pentoxide, which results in the cleavage of the C-O bond of the ether.[1]

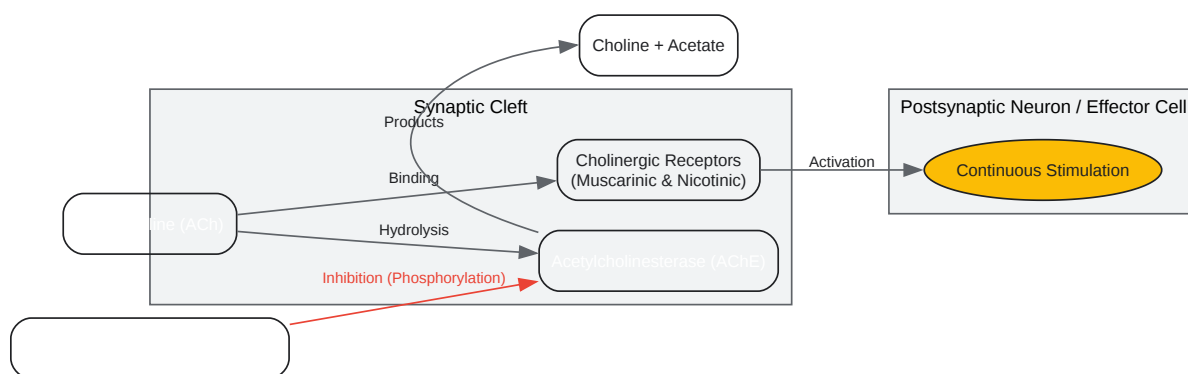
## Spectroscopic Data

As of the time of this writing, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for pure **hexaethyl tetraphosphate** are not readily available in the public domain. This is likely due to the compound's instability and the fact that it is typically produced and used as a mixture. Researchers aiming to characterize this compound would likely need to perform these analyses on freshly synthesized and purified material, if isolation of the pure compound is achievable.

## Biological Activity and Signaling Pathway

The primary biological activity of **hexaethyl tetraphosphate** is its potent inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve signal.

The mechanism of inhibition by HETP, as with other organophosphates, involves the phosphorylation of a serine residue within the active site of the AChE enzyme. This forms a stable, covalent bond between the phosphate group of the inhibitor and the enzyme, rendering the enzyme inactive. The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms, including muscle weakness, paralysis, and in severe cases, respiratory failure and death.



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Caption: Signaling pathway of acetylcholinesterase inhibition by **hexaethyl tetraphosphate**.

## Conclusion

**Hexaethyl tetraphosphate** is a historically significant organophosphate with potent insecticidal properties stemming from its ability to inhibit acetylcholinesterase. While its direct use has diminished, its study provides valuable insights into the chemistry and toxicology of organophosphorus compounds. A key takeaway for researchers is the understanding that HETP is often encountered as a mixture, and its inherent instability presents challenges for the isolation and characterization of the pure compound. Future research could focus on developing methods for the stabilization and purification of HETP to enable more detailed structural and toxicological studies.

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